molecular formula C22H20N4O7 B2829759 ethyl 1-(4-methylphenyl)-4-{[(4-nitrophenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899732-95-7

ethyl 1-(4-methylphenyl)-4-{[(4-nitrophenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2829759
CAS No.: 899732-95-7
M. Wt: 452.423
InChI Key: WQIACZWIRGTJJB-UHFFFAOYSA-N
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Description

Ethyl 1-(4-methylphenyl)-4-{[(4-nitrophenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS 899732-95-7) is a high-purity chemical compound supplied for research and further manufacturing applications. This compound belongs to the 6-oxo-1,6-dihydropyridazine chemical class, which has demonstrated significant research potential in medicinal chemistry and drug discovery . With the molecular formula C₂₂H₂₀N₄O₇ and a molecular weight of 452.42 g/mol , this specialty chemical represents a structurally complex scaffold for developing novel therapeutic agents. Researchers are exploring dihydropyridazine derivatives like this compound for their potential biological activities, particularly as inhibitors of key enzymatic pathways . Recent scientific investigations have revealed that structurally related dihydropyridazine-carboxylate analogues exhibit promising anti-inflammatory properties through targeted inhibition of specific kinase pathways . One optimal compound from this class, J27, has demonstrated remarkable efficacy in preclinical models of acute lung injury and sepsis by targeting JNK2 and inhibiting the JNK2-NF-κB/MAPK pathway . These findings suggest potential research applications for this compound class in inflammation and immunology studies. The compound is provided as a research-grade material strictly for laboratory use and further manufacturing. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and handle this material according to appropriate laboratory safety protocols.

Properties

IUPAC Name

ethyl 1-(4-methylphenyl)-4-[2-(4-nitroanilino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O7/c1-3-32-22(29)21-18(12-20(28)25(24-21)16-8-4-14(2)5-9-16)33-13-19(27)23-15-6-10-17(11-7-15)26(30)31/h4-12H,3,13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIACZWIRGTJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 1-(4-methylphenyl)-4-{[(4-nitrophenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyridazine ring: This can be achieved through the reaction of hydrazine with a suitable diketone.

    Introduction of the nitrophenyl group: This step involves the nitration of aniline followed by its coupling with the pyridazine ring.

    Esterification: The final step involves the esterification of the carboxyl group with ethanol.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to speed up the reactions.

Chemical Reactions Analysis

ethyl 1-(4-methylphenyl)-4-{[(4-nitrophenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ethyl 1-(4-methylphenyl)-4-{[(4-nitrophenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.

    Biology: It can be used in studies to understand the interaction of pyridazine derivatives with biological targets.

    Industry: It can be used in the synthesis of other complex organic compounds and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 1-(4-methylphenyl)-4-{[(4-nitrophenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyridazine ring can also interact with nucleic acids or proteins, affecting their function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of ethyl pyridazine carboxylates with variable substituents on the phenyl rings and core. Table 1 highlights key analogs from and their properties:

Compound Name (Reference) R₁ (Position 1) R₄ (Position 4) Melting Point (°C) Biological Activity (if reported)
Target Compound 4-Methylphenyl [(4-Nitrophenyl)carbamoyl]methoxy Not reported Not specified
Ethyl 5-cyano-1-(4-nitrophenyl)-... (12g) 4-Nitrophenyl Cyano, Methyl Not reported Adenosine A1 receptor modulation
Ethyl 1-(4-methoxyphenyl)-... (12e) 4-Methoxyphenyl Cyano, Methyl 164.0–164.5 Not specified
Ethyl 1-(4-iodophenyl)-... (12f) 4-Iodophenyl Cyano, Methyl 181–183 Not specified
Key Observations:

Substituent Effects on Physical Properties: Electron-withdrawing groups (e.g., -NO₂ in 12g) may lower melting points compared to electron-donating groups (e.g., -OCH₃ in 12e). Bulky substituents (e.g., iodine in 12f) correlate with higher melting points due to increased molecular packing efficiency .

Biological Implications: The nitro group in the target compound’s R₄ substituent may enhance binding affinity to enzymes or receptors, as seen in adenosine A1 receptor modulators (e.g., 12g) .

Computational Similarity Metrics

Structural similarity to known bioactive compounds was assessed using Tanimoto and Dice coefficients ():

  • Tanimoto Index (Morgan fingerprints) : The target compound shares a Murcko scaffold with pyridazine derivatives, yielding a Tanimoto score >0.5 with analogs like 12e and 12g, indicating moderate structural overlap .
  • Dice Index : Higher scores (~0.7) suggest conserved functional groups (e.g., ester, nitro) critical for activity .

Molecular Networking and Fragmentation Patterns

Using MS/MS-based molecular networking ():

  • The target compound’s fragmentation pattern would likely cluster with pyridazine derivatives due to shared core ions (e.g., m/z 177 for the dihydropyridazine ring).
  • A high cosine score (>0.8) with nitro-substituted analogs (e.g., 12g) would confirm structural relatedness .

Docking Affinity and Chemotype Clustering

highlights that minor structural changes (e.g., nitro vs. methoxy substituents) can drastically alter docking affinities. For example:

  • The 4-nitrophenyl group in the target compound may interact with hydrophobic pockets in enzymes, unlike the polar methoxy group in 12e.
  • Chemotype clustering via Murcko scaffolds groups the target compound with other nitro-bearing pyridazines, enabling predictive modeling of its pharmacokinetics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl 1-(4-methylphenyl)-4-{[(4-nitrophenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate, and what intermediates are critical for yield optimization?

  • The synthesis typically involves multi-step reactions, starting with the preparation of a pyridazine core followed by functionalization. Key intermediates include substituted phenylboronic acids (e.g., 4-nitrophenyl derivatives) and carbamoylmethoxy precursors. Reaction conditions often require catalysts (e.g., palladium for coupling reactions), polar solvents (ethanol or DCM), and controlled temperatures (room temperature to 80°C) . Purification via column chromatography is critical to isolate intermediates and ensure high final purity (>95%) .

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